1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea
CAS No.: 140934-80-1
Cat. No.: VC21478203
Molecular Formula: C13H19N3S
Molecular Weight: 249.38g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140934-80-1 |
|---|---|
| Molecular Formula | C13H19N3S |
| Molecular Weight | 249.38g/mol |
| IUPAC Name | 1-cyclohexyl-3-(pyridin-4-ylmethyl)thiourea |
| Standard InChI | InChI=1S/C13H19N3S/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17) |
| Standard InChI Key | ACLJMUOWEWLOJO-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=S)NCC2=CC=NC=C2 |
| Canonical SMILES | C1CCC(CC1)NC(=S)NCC2=CC=NC=C2 |
Introduction
Spectroscopic Properties
Infrared Spectroscopy
The infrared spectroscopic profile of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea can be inferred from similar thiourea derivatives. Typically, these compounds exhibit characteristic absorption bands that provide insights into their structural features. Based on comparative analysis with similar thiourea compounds, the following characteristic IR bands would be expected:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H stretching | 3200-3250 |
| CH aliphatic | 2925-2935 |
| C=N stretching | 1540-1570 |
| C-S stretching | 1100-1110 |
Similar thiourea derivatives show N-H stretching vibrations around 3242 cm⁻¹, CH aliphatic stretching near 2935 cm⁻¹, C=N stretching at approximately 1543 cm⁻¹, and C-S stretching around 1109 cm⁻¹ . The pyridine ring in 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea would contribute additional characteristic bands, particularly for C=N ring stretching around 1590-1600 cm⁻¹.
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of thiourea derivatives. For 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea, the expected ¹H NMR signals would include:
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NH protons appearing as singlets in the range of δ 7.5-9.5 ppm
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Pyridine ring protons showing characteristic patterns between δ 7.0-8.5 ppm
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Methylene protons connecting the pyridine ring to the thiourea group appearing around δ 4.0-4.5 ppm
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Cyclohexyl protons producing complex patterns in the upfield region (δ 1.0-2.0 ppm)
In the ¹³C NMR spectrum, the most distinctive signal would be from the thiocarbonyl carbon (C=S), typically appearing around δ 175-180 ppm . The pyridine ring carbons would resonate in the range of δ 120-150 ppm, with the C=N carbon of the pyridine ring producing a characteristic signal around δ 145-150 ppm.
Coordination Chemistry
Metal Coordination Patterns
Thiourea derivatives like 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea exhibit versatile coordination behavior with transition metal ions. The coordination typically occurs through the sulfur atom of the thiourea group and/or the nitrogen atoms. Based on related thiourea compounds, several coordination modes are possible:
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Monodentate coordination through the thione sulfur atom
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Bidentate coordination through the sulfur and nitrogen atoms of the thiourea moiety
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Additional coordination through the pyridine nitrogen, potentially forming bridging complexes
Studies on similar thiourea compounds have shown that coordination with palladium(II) and platinum(II) salts can lead to the formation of complexes with the general formula [M(ThioureaS)₂] (where M = Pd or Pt) . The presence of the pyridine ring in 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea introduces an additional coordination site, potentially enhancing its ability to form stable metal complexes.
Metal Complex Formation
The formation of metal complexes with thiourea derivatives typically involves deprotonation of the NH group adjacent to the cyclohexyl moiety, resulting in a monobasic bidentate ligand coordinating through nitrogen and sulfur atoms . In the presence of diamine ligands like 2,2'-bipyridyl or 1,10-phenanthroline, mixed-ligand complexes can form where the thiourea derivative acts as a monodentate ligand through the sulfur atom .
For 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea, the pyridine nitrogen provides an additional coordination site that could participate in metal binding, potentially leading to the formation of multinuclear complexes or coordination polymers. This enhanced coordination capability makes this compound potentially valuable for applications in catalysis, sensor development, and materials science.
Synthesis Methodologies
The synthesis of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea likely follows established procedures for thiourea derivatives. Based on similar compounds, the most probable synthetic route would involve the reaction between cyclohexylamine and an activated thiocarbonyl species, followed by reaction with 4-(aminomethyl)pyridine. Alternatively, it could be synthesized through the reaction of cyclohexyl isothiocyanate with 4-(aminomethyl)pyridine.
The general reaction scheme for thiourea synthesis via isothiocyanate intermediates can be represented as:
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Formation of cyclohexyl isothiocyanate from cyclohexylamine
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Reaction of cyclohexyl isothiocyanate with 4-(aminomethyl)pyridine to form 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea
Purification typically involves recrystallization from appropriate solvents to achieve the high purity (≥97%) required for research and pharmaceutical applications .
Supramolecular Interactions and Crystal Packing
Thiourea derivatives exhibit characteristic supramolecular interactions that influence their crystal packing and physical properties. In similar compounds like 1-cyclohexyl-3-phenylthiourea, the crystal packing is stabilized primarily by:
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N-H⋯S hydrogen bonding, often forming dimeric structures with R²₂(8) loops
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C-H⋯S interactions providing additional stability to the crystal packing
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π⋯π interactions between aromatic rings, though these are typically weak
The presence of the pyridine ring in 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea would introduce additional N⋯H hydrogen bonding possibilities, potentially resulting in more complex hydrogen bonding networks compared to phenyl-substituted analogs. Hirshfeld surface analysis of similar compounds indicates that H⋯H, H⋯S, and H⋯C contacts are significant contributors to crystal packing, with respective percentage contributions of approximately 69%, 14%, and 13% .
The non-planar molecular geometry, combined with the chair conformation of the cyclohexyl ring, influences the three-dimensional arrangement of molecules in the crystal lattice. Dispersion forces typically dominate the intermolecular interaction energies in the supramolecular assembly of such compounds .
Biological and Pharmaceutical Applications
Antimicrobial Activity
Thiourea derivatives have demonstrated significant antimicrobial properties, suggesting potential applications for 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea in pharmaceutical research. Studies on similar compounds have shown activity against pathogenic bacteria, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli .
The metal complexes of thiourea derivatives often exhibit enhanced antimicrobial activity compared to the free ligands. For instance, platinum complexes with thiourea and diamine ligands have shown promising results in antimicrobial screening . The presence of the pyridine ring in 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea might further enhance its biological activity through additional interaction points with biological targets.
Analytical Methods and Characterization
The characterization of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea typically employs multiple analytical techniques to confirm its identity, purity, and structural features. Standard analytical methods include:
| Analytical Technique | Information Obtained |
|---|---|
| Elemental Analysis | Confirmation of C, H, N, S composition |
| FT-IR Spectroscopy | Identification of functional groups and bonding patterns |
| NMR Spectroscopy | Detailed structural information and hydrogen/carbon environments |
| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern |
| X-ray Crystallography | Three-dimensional structure and crystal packing |
| Melting Point Determination | Purity assessment and physical state characterization |
For quality control in research and pharmaceutical applications, high-performance liquid chromatography (HPLC) is often employed to assess the purity of the compound. Thermal analysis techniques like differential scanning calorimetry (DSC) may provide information about phase transitions and thermal stability.
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